molecular formula C6H5F2NO B157937 2-Amino-3,6-difluorophenol CAS No. 139548-98-4

2-Amino-3,6-difluorophenol

Cat. No.: B157937
CAS No.: 139548-98-4
M. Wt: 145.11 g/mol
InChI Key: HVQKZMKMEQLRJT-UHFFFAOYSA-N
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Description

2-Amino-3,6-difluorophenol is a chemical compound belonging to the class of phenols. It is characterized by the presence of two fluorine atoms and an amino group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,6-difluorophenol can be achieved through several methods. One common approach involves the nitration of 2,6-difluorophenol followed by reduction to yield the desired compound. The reaction conditions typically involve the use of concentrated nitric acid for nitration and palladium on carbon as a catalyst for the reduction step .

Industrial Production Methods

Industrial production of this compound often employs a multi-step process starting from readily available raw materials such as 2,6-difluorobenzamide. The process includes steps like esterification, hydrolysis, nitration, catalytic hydrogenation, diazotization, and phenol coupling reactions. This method is advantageous due to the mild reaction conditions and the availability of raw materials .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,6-difluorophenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Palladium on carbon and hydrogen gas are frequently used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amino derivatives .

Scientific Research Applications

Chemistry

2-Amino-3,6-difluorophenol serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for specific reactions that are beneficial in creating complex molecules.

Common Reactions:

  • Oxidation: Can be oxidized to form quinones.
  • Reduction: Nitro groups can be reduced to amino groups.
  • Substitution: Fluorine atoms can be replaced with other functional groups.

Biology

The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism involves disruption of bacterial cell membranes and inhibition of metabolic processes.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli25 µg/mL
Staphylococcus aureus15 µg/mL
Candida albicans30 µg/mL

Anticancer Activity:
The compound has shown promising results in inducing apoptosis in cancer cells. Studies suggest it affects various pathways:

  • Cell Cycle Arrest: Induces G1 phase arrest in cancer cell lines.
  • Induction of Apoptosis: Activates caspase pathways leading to programmed cell death.
  • Inhibition of Tumor Growth: Demonstrated significant tumor reduction in xenograft models.

Case Study: Breast Cancer
A study on MCF-7 breast cancer cells revealed a biphasic dose-response relationship where low concentrations induced cell death, while higher concentrations promoted proliferation through pathways involving cytochrome P450 enzymes.

Table 2: Anticancer Activity Data

EffectObserved OutcomeReference
Cell Cycle ArrestG1 phase arrest
Induction of ApoptosisActivation of caspase pathways
Tumor Growth InhibitionSignificant reduction in xenograft models

Industrial Applications

In industry, this compound is utilized in the production of dyes and pigments due to its unique chemical properties. Its ability to undergo various chemical transformations makes it valuable for synthesizing colorants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3,6-difluorophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2,3-difluorophenol
  • 2,6-Difluorophenol
  • 3,4-Difluoro-2-hydroxyaniline

Uniqueness

2-Amino-3,6-difluorophenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Biological Activity

2-Amino-3,6-difluorophenol (CAS Number: 139548-98-4) is a fluorinated phenolic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a phenolic ring substituted with two fluorine atoms and an amino group. Its molecular formula is C6H5F2N-O, and it has a molecular weight of approximately 145.11 g/mol. The presence of fluorine atoms significantly influences its biological activity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to the inhibition of enzymes or receptors involved in disease processes. For example, it may inhibit cytochrome P450 enzymes, which are crucial in drug metabolism, thereby enhancing the efficacy of certain therapeutic agents.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli25 µg/mL
Staphylococcus aureus15 µg/mL
Candida albicans30 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Studies have shown that it can induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : The compound has been reported to cause G1 phase arrest in certain cancer cell lines.
  • Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.
  • Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor reduction in xenograft models.

Case Study: Breast Cancer

A notable study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound exhibited a biphasic dose-response relationship where low nanomolar concentrations resulted in cell death, while higher concentrations promoted cell proliferation through metabolic pathways involving cytochrome P450 .

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)MechanismReference
MCF-70.5Apoptosis induction
HeLa1.0Cell cycle arrest
A5490.8Caspase activation

Properties

IUPAC Name

2-amino-3,6-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQKZMKMEQLRJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901311574
Record name 2-Amino-3,6-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139548-98-4
Record name 2-Amino-3,6-difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139548-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3,6-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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